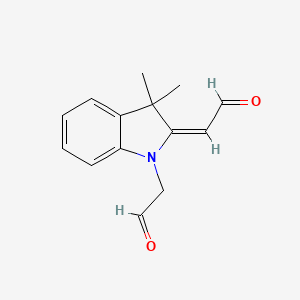

1H-Indole-1-acetaldehyde

Description

Nomenclature and Structural Context

A clear understanding of a compound's naming conventions and its place within chemical classifications is fundamental to its study. This section explores the various names used for 1H-Indole-1-acetaldehyde and its structural relationship to other indole (B1671886) derivatives.

Synonyms and Common Designations

In scientific literature, this compound is referred to by several names. These synonyms are often used interchangeably, and recognizing them is crucial for comprehensive literature searches. The most common designations include Indoleacetaldehyde and Tryptaldehyde. foodb.cawikipedia.orgchemicalbook.com The International Union of Pure and Applied Chemistry (IUPAC) preferred name is (1H-Indol-3-yl)acetaldehyde. wikipedia.org

2-(1H-indol-3-yl)acetaldehyde chemicalbook.com

1H-Indole-3-acetaldehyde foodb.cachemicalbook.comthegoodscentscompany.com

2-(Indol-3-yl)acetaldehyde wikipedia.org

Indole-3-acetaldehyde wikipedia.org

Indol-3-ylacetaldehyde wikipedia.orgchemicalbook.com

2-(3-Indolyl)acetaldehyde wikipedia.org

3-(Formylmethyl)indole foodb.ca

b-Indolylacetaldehyde foodb.ca

Skototenin foodb.ca

Interactive Data Table: Synonyms of this compound

| Synonym | Source |

| Indoleacetaldehyde | foodb.cawikipedia.orgchemicalbook.com |

| Tryptaldehyde | foodb.cawikipedia.orgchemicalbook.com |

| (1H-Indol-3-yl)acetaldehyde | wikipedia.org |

| 2-(1H-indol-3-yl)acetaldehyde | chemicalbook.com |

| 1H-Indole-3-acetaldehyde | foodb.cachemicalbook.comthegoodscentscompany.com |

| 2-(Indol-3-yl)acetaldehyde | wikipedia.org |

| Indole-3-acetaldehyde | wikipedia.org |

| Indol-3-ylacetaldehyde | wikipedia.orgchemicalbook.com |

| 2-(3-Indolyl)acetaldehyde | wikipedia.org |

| 3-(Formylmethyl)indole | foodb.ca |

| b-Indolylacetaldehyde | foodb.ca |

| Skototenin | foodb.ca |

Classification within Indole Derivatives and Isomeric Considerations in Research Literature

This compound is classified as an indole derivative. wikipedia.org The core of its structure is an indole ring, which is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org Specifically, it is often categorized as a 3-alkylindole, where an alkyl chain is attached to the third position of the indole ring. foodb.ca It is an acetaldehyde (B116499) molecule where one of the methyl hydrogens is substituted by an indol-3-yl group. foodb.cachemicalbook.com

Isomeric considerations are important in the study of indole aldehydes. The position of the acetaldehyde group on the indole ring defines the isomer. While 1H-Indole-3-acetaldehyde is a prominent and well-studied isomer, other isomers such as 1H-indole-2-carbaldehyde and 1H-indole-4-carbaldehyde also exist and are subjects of research. Furthermore, within the broader context of indole chemistry, researchers have synthesized and studied various structural isomers, including 1,3′-diindolyl methane (B114726) derivatives, which can be formed from the reaction of indole with aldehydes. nih.govmdpi.com The specific placement of substituents on the indole nucleus can significantly influence the compound's chemical and biological properties.

Historical Perspectives and Evolution of Research Focus

The study of indole and its derivatives has a rich history, beginning with the investigation of the dye indigo (B80030) in the 19th century. wikipedia.org Adolf von Baeyer first synthesized indole from oxindole (B195798) in 1866. wikipedia.org The research focus on indole compounds intensified in the 1930s with the discovery of their presence in important biological molecules like the amino acid tryptophan and various alkaloids. wikipedia.org

Early research into indole-3-acetaldehyde was closely linked to the study of plant hormones, specifically auxins like indole-3-acetic acid (IAA), for which it is a precursor. sci-hub.se In 1973, researchers demonstrated the conversion of L-tryptophan to tryptophol (B1683683) and small amounts of indole-3-acetic acid, with indole-3-acetaldehyde being an intermediate. researchgate.net

Over the decades, the research focus has expanded significantly. Initially centered on its role in plant biochemistry, studies now encompass its involvement in microbial and animal metabolism. nih.gov It is recognized as a metabolite of tryptamine (B22526) in animals, formed by the action of monoamine oxidase. wikipedia.org More recently, interest has grown in the diverse roles of microbial indole compounds as signaling molecules in various biological systems, including their influence on host-pathogen interactions and their potential as biomarkers for metabolic diseases. nih.gov The synthesis of various indole derivatives, including those related to this compound, continues to be an active area of research, driven by the quest for new compounds with valuable biological activities. rsc.orgresearchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

63455-65-2 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-[(2E)-3,3-dimethyl-2-(2-oxoethylidene)indol-1-yl]acetaldehyde |

InChI |

InChI=1S/C14H15NO2/c1-14(2)11-5-3-4-6-12(11)15(8-10-17)13(14)7-9-16/h3-7,9-10H,8H2,1-2H3/b13-7+ |

InChI Key |

QCDYPDFYTBZCPB-NTUHNPAUSA-N |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C/C=O)CC=O)C |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=O)CC=O)C |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Transformations Involving 1h Indole 1 Acetaldehyde

Tryptophan-Dependent Biosynthesis Routes

The synthesis of 1H-indole-1-acetaldehyde is predominantly dependent on tryptophan and can occur through several distinct pathways. nih.govresearchgate.net These routes are not mutually exclusive and their activity can vary between different organisms and even within different tissues of the same organism.

Indole-3-pyruvic Acid Pathway (via Indole-3-pyruvate Decarboxylase)

The Indole-3-pyruvic acid (IPyA) pathway is a well-established route for IAA biosynthesis in both plants and bacteria. mdpi.complos.orgrsc.org The initial step involves the deamination of L-tryptophan to IPyA, a reaction catalyzed by an aminotransferase. researchgate.net Subsequently, indole-3-pyruvate decarboxylase (IPDC) acts on IPyA to produce this compound. plos.orgnih.govasm.org

Research Findings:

In the bacterium Azospirillum brasilense, the ipdC gene encodes for indole-3-pyruvate decarboxylase, which is crucial for IAA production. asm.orgasm.org The expression of this gene is notably induced by IAA itself, suggesting a positive feedback loop. asm.orgasm.org

Studies in Enterobacter cloacae and Bacillus amyloliquefaciens FZB42 have also detailed the IPyA pathway's role in IAA synthesis. rsc.org

The fungus Neurospora crassa has been shown to produce IAA via the IPyA pathway. Deletion of the gene for indole-3-pyruvate decarboxylase led to a decrease in IAA production, confirming the pathway's significance. plos.orgnih.gov It is important to note that IPyA and this compound are unstable compounds and can spontaneously convert to indole-3-lactic acid and tryptophol (B1683683), respectively. nih.govplos.org

| Organism | Key Enzyme | Gene | Significance |

| Azospirillum brasilense | Indole-3-pyruvate decarboxylase | ipdC | Major pathway for IAA synthesis, induced by IAA. asm.orgasm.org |

| Enterobacter cloacae | Indole-3-pyruvate decarboxylase | ipdC | Confirmed pathway for IAA production. rsc.org |

| Bacillus amyloliquefaciens FZB42 | Indole-3-pyruvate decarboxylase | ipdC | Important for plant growth promotion. rsc.org |

| Neurospora crassa | Indole-3-pyruvate decarboxylase | cfp | Demonstrated role in fungal IAA biosynthesis. plos.orgnih.gov |

Tryptamine (B22526) Pathway (via Tryptophan Decarboxylase and Amine Oxidase)

In the tryptamine (TAM) pathway, tryptophan is first decarboxylated to form tryptamine. nih.govnih.gov This reaction is catalyzed by tryptophan decarboxylase. Subsequently, an amine oxidase converts tryptamine into this compound. nih.govwikipedia.org

Research Findings:

This pathway has been reported in the bacterium Bacillus cereus. rsc.orgnih.gov

In pea roots, metabolism experiments have indicated that the tryptamine pathway to IAA proceeds through the sequence: tryptophan -> tryptamine -> this compound -> IAA. nih.gov

While tryptamine has been detected in Arabidopsis, the gene for tryptophan decarboxylase has not been identified in this model plant. pnas.org

Tryptophan Side-Chain Oxidase Pathway

A more direct route to this compound is the tryptophan side-chain oxidase (TSO) pathway. In this pathway, tryptophan is directly converted to this compound, bypassing intermediates like IPyA and tryptamine. researchgate.netnih.gov

Research Findings:

This pathway was first demonstrated in the bacterium Pseudomonas fluorescens CHA0. rsc.orgnih.gov

The enzyme responsible, tryptophan side-chain oxidase, is a monooxygenase. researchgate.netnih.gov

Compared to other tryptophan-dependent pathways, research on the TSO pathway is more limited. mdpi.com

Exploration of Alternative and Undefined Pathways

While the IPyA, TAM, and TSO pathways are the most well-characterized routes to this compound, evidence suggests the existence of alternative and less-defined pathways. The interconnections and redundancy of these pathways are still areas of active research. nih.govnih.govresearchgate.net The presence of multiple pathways highlights the robustness of IAA biosynthesis.

Enzymatic Transformations of this compound

The primary metabolic fate of this compound is its oxidation to indole-3-acetic acid, the active auxin.

Oxidation to Indole-3-acetic Acid (IAA) by Aldehyde Dehydrogenases

The final and crucial step in several IAA biosynthetic pathways is the oxidation of this compound to IAA. This reaction is catalyzed by a class of enzymes known as aldehyde dehydrogenases (ALDHs). nih.govacs.orgnih.gov These enzymes are NAD(P)+-dependent and play a vital role in detoxifying aldehydes. nih.gov

Research Findings:

In the plant pathogen Pseudomonas syringae pv. tomato DC3000, several aldehyde dehydrogenases, including AldA, AldB, and AldC, have been identified to catalyze the conversion of this compound to IAA. nih.govnih.gov Kinetic analyses have shown that AldA has a distinct preference for this compound as a substrate. nih.gov The crystal structure of AldA has provided insights into its substrate specificity. nih.govresearchgate.net

An aldehyde dehydrogenase from Escherichia coli, AldH, has also been found to convert this compound to IAA. acs.org

In the fungus Neurospora crassa, a double knock-out of genes encoding for aldehyde dehydrogenases resulted in a significant decrease in IAA production. plos.org

In plants, aldehyde oxidases, which are a type of ALDH, are involved in this conversion. pnas.orgqmul.ac.uk For instance, an enzyme from maize has been shown to have a preference for aldehydes with an indole (B1671886) ring structure. qmul.ac.uk

| Organism | Enzyme | Gene/Protein | Substrate Specificity |

| Pseudomonas syringae | Aldehyde Dehydrogenase | AldA, AldB, AldC | AldA shows high specificity for this compound. nih.govnih.gov |

| Escherichia coli | Aldehyde Dehydrogenase | AldH | Converts this compound to IAA. acs.org |

| Neurospora crassa | Aldehyde Dehydrogenase | cbs-3, ahd-2 | Essential for IAA production. plos.org |

| Maize (Zea mays) | Aldehyde Oxidase | - | Prefers aldehydes with an indole ring structure. qmul.ac.uk |

| Silkworm (Bombyx mori) | Aldehyde Oxidase | BmIAO1 | Catalyzes the conversion of this compound to IAA. nih.gov |

Mechanistic and Structural Studies of Key Enzymes (e.g., AldA)

Reduction to Tryptophol (Indole-3-ethanol) by Alcohol Dehydrogenases

This compound can be reduced to form tryptophol (indole-3-ethanol). wikipedia.org This reaction is catalyzed by alcohol dehydrogenases (ADHs), which utilize a cofactor, typically NADH or NADPH, to donate the hydride for the reduction. wikipedia.orgnetascientific.com This metabolic route is observed across different organisms. In the yeast Saccharomyces cerevisiae, this compound is converted to tryptophol by alcohol dehydrogenase as part of tryptophan metabolism. ymdb.ca Similarly, in cucumber (Cucumis sativus), indole-3-acetaldehyde reductases, which can use either NADH or NADPH, convert the aldehyde to tryptophol. wikipedia.org This reduction can serve as a mechanism to regulate the levels of IAA in plant tissues, as tryptophol can be oxidized back to this compound. researchgate.net

Interactions with Other Metabolic Enzymes (e.g., Amine Oxidase)

Beyond its direct oxidation and reduction, this compound is a substrate and product in reactions catalyzed by other enzyme classes. Amine oxidases are a key example. hmdb.ca In some tryptophan catabolism pathways, tryptamine is first produced from tryptophan and then converted to this compound by a tryptamine oxidase. researchgate.net In humans, this compound can be biosynthesized from tryptamine in a reaction mediated by the enzyme kynurenine (B1673888) 3-monooxygenase. hmdb.ca Furthermore, studies on the metabolism of indolealkylamines have highlighted the role of various enzymes, including monoamine oxidases (MAOs), in their biotransformation, which can involve intermediates like this compound. researchgate.net

Biological Precursor Roles and Inter-kingdom Signaling

As a central metabolic intermediate, this compound serves as a crucial precursor to bioactive molecules that function within and between different kingdoms of life.

Precursor to Auxin Phytohormones

The most well-documented role of this compound is as the direct precursor to indole-3-acetic acid (IAA), the principal auxin in plants. nih.govnih.gov Multiple biosynthetic pathways for IAA converge on this compound. plos.orgnih.gov The conversion of tryptophan to IAA via an indole-3-pyruvate (IPyA) intermediate, which is then decarboxylated to this compound, is a major route in plants like Arabidopsis thaliana. nih.gov

This role is not limited to plants. Many plant-associated microbes, including pathogenic bacteria like Pseudomonas syringae, synthesize IAA from this compound to manipulate host plant physiology and suppress defense responses, thereby contributing to their virulence. plos.orgnih.gov Even some insects have been shown to produce IAA, with a proposed pathway involving the conversion of indole-3-acetaldoxime to this compound, which is then oxidized to IAA. nih.gov

Involvement in Tryptophan Catabolism and Metabolism across Organisms

This compound is a key intermediate in the broader context of tryptophan metabolism across a wide range of organisms, from bacteria to humans. hmdb.caymdb.canih.gov Tryptophan metabolism gives rise to numerous bioactive compounds, and this compound sits (B43327) at a metabolic crossroads. nih.govnih.gov In microorganisms, tryptophan catabolism can lead to this compound, which is then converted to either IAA or tryptophol. researchgate.net In yeast, it is a defined intermediate in the tryptophan metabolism pathway. ymdb.ca In humans, it is part of the tryptophan metabolic network, linking tryptamine to the production of indoleacetic acid. hmdb.ca The presence of this compound and its derivatives in different organisms highlights its conserved role in the fundamental biochemistry of this essential amino acid.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Organism Example | Cofactor |

| Aldehyde Dehydrogenase (AldA) | Oxidation of this compound to Indole-3-acetic acid | Pseudomonas syringae plos.orgnih.gov | NAD+ nih.gov |

| Alcohol Dehydrogenase (ADH) | Reduction of this compound to Tryptophol | Saccharomyces cerevisiae ymdb.ca | NADH/NADPH wikipedia.org |

| Indole-3-acetaldehyde Reductase | Reduction of this compound to Tryptophol | Cucumis sativus (cucumber) wikipedia.org | NADH/NADPH wikipedia.org |

| Tryptamine Oxidase | Oxidation of Tryptamine to this compound | Various microorganisms researchgate.net | Not specified |

| Kynurenine 3-monooxygenase | Biosynthesis from Tryptamine | Humans hmdb.ca | Not specified |

Table 2: Metabolic Pathways Involving this compound

| Pathway | Precursor | Product | Organism Example | Biological Significance |

| Auxin Biosynthesis | This compound | Indole-3-acetic acid (IAA) | Plants, Bacteria, Insects plos.orgnih.govnih.gov | Phytohormone production, plant development, host-pathogen interaction plos.orgnih.gov |

| Tryptophol Formation | This compound | Tryptophol (Indole-3-ethanol) | Yeast, Plants wikipedia.orgymdb.caresearchgate.net | Regulation of IAA levels, quorum sensing researchgate.net |

| Tryptophan Catabolism | Tryptamine or Indole-3-pyruvate | This compound | Bacteria, Yeast, Humans hmdb.caresearchgate.net | Intermediate in the breakdown and utilization of tryptophan nih.gov |

Research on Inter-kingdom Signaling Dynamics

This compound (IAAld) and its related indole compounds are pivotal signaling molecules that facilitate complex communication across different biological kingdoms, particularly between microorganisms and their hosts. nih.govfrontiersin.org This inter-kingdom signaling is crucial in shaping symbiotic and pathogenic relationships, influencing processes ranging from plant development to host immune responses. nih.govfrontiersin.org Bacteria, in particular, produce and release indole and its derivatives, which can then be perceived by other organisms like plants, fungi, and even animals, leading to specific physiological and behavioral changes. frontiersin.orgnih.gov

Research has shown that indole compounds, including IAAld, are central to the dialogue between bacteria and plants. Many plant-associated microbes synthesize the plant hormone indole-3-acetic acid (IAA) to modulate the host's metabolism and facilitate colonization. nih.govmdpi.com Several tryptophan-dependent biosynthetic pathways in these microbes converge on the production of IAAld as a key intermediate, which is then oxidized to the active hormone IAA. nih.govmdpi.com For instance, the plant pathogen Pseudomonas syringae synthesizes IAA via IAAld to suppress the host plant's defense mechanisms, thereby enhancing its virulence. nih.govportlandpress.com The enzyme indole-3-acetaldehyde dehydrogenase (AldA) is essential for this final conversion step. portlandpress.com

Beyond the well-documented role of its conversion to IAA, indole signaling affects a variety of interactions. Indole produced by gut microbiota can tighten the junctions of human epithelial cells, reducing invasion by pathogens. frontiersin.org It also acts as an interspecies signal among bacteria, where indole produced by one species can reduce the virulence of another, such as Pseudomonas aeruginosa. frontiersin.org In the context of plant-microbe interactions, volatile compounds like indole emitted by soil bacteria can promote plant growth. nih.govfrontiersin.orgfrontiersin.org For example, indole from Escherichia coli can influence the root network of Arabidopsis thaliana by interfering with its native auxin signaling pathways. nih.gov

The communication extends to the fungal kingdom as well. Indole signals from bacteria can influence the behavior of fungi like Candida albicans. nih.gov Conversely, some fungi produce enzymes that can transform indole compounds. ekb.egresearchgate.net The bi-directional nature of this signaling highlights a complex web of interactions where IAAld and other indoles act as a shared chemical language.

The table below summarizes key research findings on the role of indole compounds, including the precursor this compound, in inter-kingdom signaling.

| Signaling Molecule(s) | Source Organism(s) | Target Organism(s) | Observed Effect on Target Organism | Reference(s) |

| Indole | Escherichia coli | Arabidopsis thaliana (plant) | Increased secondary root network by interfering with auxin signaling. | nih.gov |

| Indole | Proteus vulgaris | Chinese cabbage, A. thaliana | Promoted seedling growth through hormone-signaling pathways. | nih.gov |

| Indole, Indole-3-acetic acid | Escherichia coli | Caenorhabditis elegans (nematode) | Exhibited nematicidal activity. | nih.gov |

| Indole | Commensal bacteria | Human epithelial cells | Tightens cell junctions, reducing pathogen invasion. | frontiersin.org |

| Indole | Escherichia coli | Pseudomonas aeruginosa (bacterium) | Reduces virulence by decreasing factors like pyocyanin (B1662382) and rhamnolipid. | frontiersin.org |

| Indole | Escherichia coli | Candida albicans (fungus) | Influences host cell invasion. | nih.gov |

| Indole-3-acetic acid (via IAAld) | Pseudomonas syringae (bacterium) | Arabidopsis thaliana (plant) | Suppresses salicylic (B10762653) acid-mediated plant defenses, increasing pathogen virulence. | nih.govportlandpress.com |

| Indole-3-aldehyde | Skin microbiota | Human keratinocytes | Attenuates skin inflammation. | nih.gov |

This dynamic interplay, mediated by molecules like this compound, underscores the intricate and co-evolutionary relationships that exist between different kingdoms of life. The production and perception of these signals are critical for the establishment and maintenance of microbial communities and their interactions with host organisms.

Chemical Synthesis Methodologies and Strategies for 1h Indole 1 Acetaldehyde and Its Derivatives

Synthetic Approaches from Indole (B1671886) Derivatives

Formylation Reactions and Analogous Transformations

Formylation of the indole nucleus is a primary method for introducing a one-carbon unit, which can then be elaborated into the acetaldehyde (B116499) moiety. The Vilsmeier-Haack reaction is a classic and efficient method for the C3-selective formylation of indole. ekb.egresearchgate.net This reaction typically employs phosphorus oxychloride (POCl3) and a formylating agent like N,N-dimethylformamide (DMF). ekb.egorgsyn.orgevitachem.com The process involves the formation of a Vilsmeier reagent, an electrophilic species that attacks the electron-rich C3 position of the indole ring. wikipedia.org The resulting iminium salt is then hydrolyzed to yield the corresponding indole-3-carboxaldehyde. orgsyn.org This method is known for its high yields, often quantitative, and the high purity of the resulting aldehyde. ekb.eg

Alternative formylation strategies have also been explored. These include using N-methylaniline with ruthenium(III) chloride as a catalyst or employing tetramethylethylenediamine (TMEDA) as a carbon source, catalyzed by copper(II) chloride and oxygen. ekb.egresearchgate.net Organocatalytic formylation of N-Boc protected indole boronic acids with glyoxylic acid represents a modern approach, allowing for the synthesis of formylindoles with the aldehyde group at positions other than the typical C3.

Direct Chemical Oxidation Routes

The direct oxidation of indole derivatives presents another route to acetaldehyde derivatives. Due to the electron-rich nature of the indole ring, it is susceptible to oxidation. wikipedia.org Simple oxidizing agents like N-bromosuccinimide (NBS) can selectively oxidize indole to oxindole (B195798). wikipedia.org The oxidation of specific indole derivatives, such as ring-substituted α-indolepropenes, can yield the corresponding ring-substituted indoleacetaldehydes. google.com This approach often involves a two-step process where an allyl group is first attached to the indole ring, followed by oxidation to the aldehyde. google.com

One-Pot and Multicomponent Reaction Paradigms

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste. These strategies are increasingly employed for the synthesis of complex indole derivatives.

Reactions Utilizing Indoles and Aldehydes (e.g., Bis(indolyl)methanes)

A prominent example of a one-pot reaction involving indoles and aldehydes is the synthesis of bis(indolyl)methanes (BIMs). mdpi.comorientjchem.org This reaction involves the condensation of two equivalents of indole with one equivalent of an aldehyde. orientjchem.orgtsijournals.com The general mechanism begins with the activation of the aldehyde's carbonyl group by a catalyst, making it more electrophilic. orientjchem.org This is followed by a nucleophilic attack from the C3 position of an indole molecule. The resulting intermediate alcohol then reacts with a second indole molecule, leading to the formation of the BIM. orientjchem.org

Solvent-free conditions are often employed for these reactions, for example, by grinding the reactants together in a mortar and pestle. mdpi.com The reaction of indole with various aliphatic and aromatic aldehydes can be achieved, though aliphatic aldehydes may yield a mixture of 3,3'- and 1,3'-isomers, while aromatic aldehydes typically produce only the bis(indolyl)aryl methanes. nih.gov

Table 1: Synthesis of Bis(indolyl)methanes from Indole and Various Aldehydes This table is interactive. Users can sort and filter the data.

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | PEG1000-DAIL | Solvent-free | Room Temperature | 95 | mdpi.com |

| 4-Chlorobenzaldehyde | PEG1000-DAIL | Solvent-free | Room Temperature | 96 | mdpi.com |

| 4-Nitrobenzaldehyde | PEG1000-DAIL | Solvent-free | Room Temperature | 98 | mdpi.com |

| Formaldehyde | CaO | Solvent-free | 100 °C | Not specified | nih.gov |

| Dodecanal | None | Solvent-free | 100 °C | Not specified | nih.gov |

| Various Aldehydes | HI-MCM-41 | EtOH (96%) | Reflux | High | semanticscholar.org |

| Aromatic Aldehydes | H4[PVVW11O40]/Clay | Solvent-free | Not specified | High | tandfonline.com |

Catalytic Systems in Indole Synthesis (e.g., Metal-Free, Lewis/Brønsted Acids)

A wide array of catalytic systems have been developed to facilitate the synthesis of bis(indolyl)methanes and related structures. These catalysts play a crucial role in activating the aldehyde and promoting the electrophilic substitution on the indole ring. benthamscience.com

Lewis and Brønsted Acids: Traditional methods often rely on Lewis acids (e.g., In(OTf)3, FeCl3·6H2O) core.ac.uk or Brønsted acids. plos.org However, these can be moisture-sensitive and require harsh reaction conditions. plos.org

Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, various solid-supported and heterogeneous catalysts have been introduced. These offer advantages such as ease of separation, reusability, and often milder reaction conditions. Examples include:

PEG1000-based dicationic acidic ionic liquid (PEG1000-DAIL): This catalyst is effective under solvent-free conditions and can be reused multiple times. mdpi.com

Ceric Ammonium Nitrate (CAN): CAN efficiently catalyzes the one-pot synthesis of BIMs under solvent-free conditions, offering short reaction times and high yields. tsijournals.com

Heteropoly-11-tungsto-1-vanadophosphoric acid supported on natural clay: This provides a solvent-free method for the three-component synthesis of BIMs. tandfonline.com

Silica-diphenic acid: This novel heterogeneous catalyst allows for an eco-friendly, one-pot synthesis with good yields and selectivity. researchgate.net

Imidazolium salts: These have been shown to catalyze the rapid reaction of indoles with aldehydes at room temperature. plos.org

Amberlyst-15: This acidic resin catalyst provides high selectivity and yield in solvents like tetrahydrofuran. core.ac.uk

Metal-Free and Biocatalysts: In line with the principles of green chemistry, metal-free and biocatalytic systems have gained attention. Lipase (B570770) enzymes have been used to catalyze the synthesis of BIMs in pure water, offering excellent yields and a wide substrate scope. orientjchem.orgrsc.org

Table 2: Comparison of Catalytic Systems for Bis(indolyl)methane Synthesis This table is interactive. Users can sort and filter the data.

| Catalyst Type | Specific Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Ionic Liquid | PEG1000-DAIL | Reusable, solvent-free | mdpi.com |

| Lewis Acid | Ceric Ammonium Nitrate (CAN) | High yield, short reaction time, solvent-free | tsijournals.com |

| Heterogeneous Acid | Heteropoly-acid on Clay | Solvent-free, reusable | tandfonline.com |

| Heterogeneous Acid | Silica-diphenic acid | Eco-friendly, good selectivity | researchgate.net |

| Organocatalyst | Imidazolium salts | Mild conditions, rapid reaction | plos.org |

| Heterogeneous Acid | Amberlyst-15 | High selectivity and yield | core.ac.uk |

| Biocatalyst | Lipase | Green (water solvent), excellent yields | orientjchem.orgrsc.org |

Synthesis via Biochemical or Precursor Transformations

Biochemical pathways offer an alternative, "green" route to indole acetaldehyde derivatives. In nature, indole-3-acetaldehyde (IAAld) is a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). nih.govportlandpress.com

Certain bacteria, such as Pseudomonas syringae, can synthesize IAA from tryptophan via an IAAld intermediate. nih.govnih.gov This bacterium possesses a novel indole-3-acetaldehyde dehydrogenase enzyme, AldA, which catalyzes the NAD-dependent conversion of IAAld to IAA. nih.govnih.gov The disruption of the gene encoding this enzyme leads to a reduction in IAA production. nih.gov

The biosynthesis of 1H-indole-3-carboxaldehyde has also been observed through the biotransformation of indole-3-acetic acid by crude enzymes from etiolated pea seedlings. ekb.egresearchgate.net Additionally, the fungal enzyme brassinin (B1667508) oxidase can convert the phytoalexin brassinin into 1H-indole-3-carboxaldehyde. ekb.egresearchgate.net

Biocatalytic Methods and Enzyme-Mediated Synthesis

Biocatalysis offers an environmentally benign and highly selective approach to chemical synthesis. Several enzymes have been identified and utilized for the synthesis of indoleacetaldehyde and related compounds.

Aldehyde dehydrogenases (ALDHs) are a class of enzymes that play a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids. In the context of 1H-indole-1-acetaldehyde, certain ALDHs can catalyze the reverse reaction, the reduction of an indole-containing carboxylic acid derivative, or more commonly, the oxidation of a corresponding alcohol. However, the primary biocatalytic route to indoleacetaldehyde involves the oxidation of tryptamine (B22526). hmdb.ca

For instance, the enzyme kynurenine (B1673888) 3-monooxygenase can mediate the biosynthesis of indoleacetaldehyde from tryptamine. hmdb.ca Furthermore, aldehyde dehydrogenases like AldA from the bacterial plant pathogen Pseudomonas syringae are known to catalyze the oxidation of indole-3-acetaldehyde (IAAld) to indole-3-acetic acid (IAA), a key plant hormone. nih.gov This reaction proceeds via a thiohemiacetal intermediate with a cysteine residue in the enzyme's active site. nih.gov While this is the oxidative direction, the reverse reaction is theoretically possible under specific equilibrium conditions.

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are another class of biocatalysts capable of C-C bond formation. acs.org These enzymes can generate an "activated aldehyde" intermediate from a donor substrate, which can then react with an acceptor. acs.org This strategy could potentially be employed to synthesize derivatives of this compound by using an indole-containing donor or acceptor molecule.

Lipases, such as lipase TLIM from Thermomyces lanuginosus, have been used as catalysts for the synthesis of bis(indolyl)methane derivatives, which are structurally related to indole acetaldehyde condensation products. researchgate.net These reactions are often performed in aqueous media, highlighting the green chemistry advantages of biocatalysis. researchgate.net Peroxidases, like soybean peroxidase (SBP), can also catalyze the polymerization of indole to form fluorescent oligomers, demonstrating enzymatic activity on the indole ring. mdpi.com

Table 1: Examples of Enzymes in the Synthesis and Transformation of Indoleacetaldehyde and Related Compounds

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Reference |

| Monooxygenase | Kynurenine 3-monooxygenase | Tryptamine | 1H-Indole-3-acetaldehyde | hmdb.ca |

| Aldehyde Dehydrogenase | AldA (P. syringae) | Indole-3-acetaldehyde, NAD+ | Indole-3-acetic acid, NADH | nih.gov |

| Lipase | Lipase TLIM | Indole, Aldehydes | Bis(indolyl)methanes | researchgate.net |

| Peroxidase | Soybean Peroxidase (SBP) | Indole, H2O2 | Fluorescent indole oligomers | mdpi.com |

Preparation from Tryptophan Analogs (e.g., 1-Methyltryptophan)

The synthesis of this compound and its derivatives can be achieved through chemical modifications of tryptophan and its analogs. These methods often involve multiple steps, including protection, activation, and transformation of functional groups.

A common strategy involves the conversion of a tryptophan analog to the corresponding aldehyde. For example, the synthesis of tryptophan analogues can be achieved via a Strecker amino acid synthesis strategy. scispace.com This can involve the condensation of an indole-3-aldehyde derivative with a chiral amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the desired amino acid. scispace.com Reversing this logic, the degradation of a tryptophan analog can lead to the corresponding aldehyde.

For instance, the synthesis of β,β-cyclopropyl tryptophan required the DIBAL-H mediated reduction of a cyclopropyl (B3062369) nitrile to the corresponding aldehyde, which then underwent a Strecker reaction. bham.ac.uk This highlights that the aldehyde is a key intermediate in the synthesis of these tryptophan analogs.

The synthesis of N-substituted indole derivatives often starts from a protected indole. For example, the synthesis of methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate involves the reaction of N-(2-(1H-indol-3-yl)ethyl)benzamide with methyl 2-bromoacetate. derpharmachemica.com Subsequent hydrolysis of the ester can yield the corresponding acetic acid derivative. While not directly producing the acetaldehyde, this demonstrates the feasibility of modifying the indole nitrogen and the side chain, which are key steps in accessing this compound derivatives.

Regioselective and Stereoselective Synthesis Research

The development of regioselective and stereoselective methods for the synthesis of indole derivatives is a major focus of contemporary organic chemistry, driven by the need for structurally precise molecules for pharmaceutical and other applications.

Regioselective Synthesis:

Regioselectivity in the functionalization of the indole nucleus is crucial. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, typically at the C3 position. nih.gov However, achieving substitution at other positions, including the N1 position, often requires specific strategies.

A study on the solvent-free addition of indole to aldehydes demonstrated the synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. nih.gov The use of calcium oxide (CaO) was found to be critical for the reaction with paraformaldehyde, leading to the N1-substituted product. nih.gov This method provides a regioselective approach to 1,3'-bis(indolyl)methane (BIM) isomers, which are derivatives of indole acetaldehyde condensation products. nih.gov

Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools for the regioselective synthesis of complex heterocyclic systems. For example, a three-component domino reaction of 1H-indazol-6-amine, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds yields 1,6-dihydropyrrolo[2,3-g]indazole derivatives with excellent regioselectivity. wiley.com Such strategies could be adapted for the synthesis of specific indole-1-acetaldehyde derivatives.

Stereoselective Synthesis:

The creation of chiral centers with high stereocontrol is a hallmark of modern synthetic chemistry. In the context of indole derivatives, asymmetric catalysis is a key enabling technology.

Enantioselective aldol (B89426) reactions of isatins (indole-2,3-diones) with ketones, catalyzed by novel quinidine (B1679956) derivatives, have been developed to produce 3-hydroxyoxindoles with good to excellent enantioselectivities. beilstein-journals.org These products can serve as chiral building blocks for more complex indole alkaloids.

The synthesis of optically active tryptophan analogs has been achieved using a stereoselective strategy employing Schöllkopf's chiral reagent. acs.org This method allows for the synthesis of unnatural S-amino acids. Similarly, a facile route to enantiomerically pure (S)-tryptophan analogs utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis. scispace.com

Research into the stereoselective synthesis of 3-(piperidin-3-yl)-1H-indole derivatives has led to the development of methods for the separation of diastereomers and the isolation of pure enantiomers, which are crucial for the development of new drugs. mdpi.com These advanced synthetic methods, while not directly targeting this compound, provide a toolbox of stereoselective reactions that could be applied to its synthesis and the synthesis of its chiral derivatives.

Table 2: Selected Regio- and Stereoselective Reactions for Indole Derivatives

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Key Feature | Reference |

| Regioselective Alkylation | CaO | Indole, Paraformaldehyde | 1-[1-(1H-Indol-3-yl)methyl]-1H-indole | N1-alkylation | nih.gov |

| Regioselective Domino Reaction | Acetic Acid | 1H-Indazol-6-amine, Arylglyoxals, 1,3-Dicarbonyls | 1,6-Dihydropyrrolo[2,3-g]indazoles | High regioselectivity | wiley.com |

| Stereoselective Aldol Reaction | Quinidine derivative | Isatins, Ketones | 3-Hydroxyoxindoles | High enantioselectivity | beilstein-journals.org |

| Stereoselective Amino Acid Synthesis | Schöllkopf's chiral reagent | Indole derivative | Unnatural S-amino acids | High stereoselectivity | acs.org |

Reactivity, Chemical Transformations, and Functionalization of 1h Indole 1 Acetaldehyde

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus.rsc.orgatamanchemicals.com

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. bhu.ac.in The distribution of electron density favors substitution at specific positions, leading to predictable reactivity patterns.

C-3 Position Reactivity and Derivatization.rsc.orgatamanchemicals.com

The C-3 position of the indole nucleus is the most reactive site for electrophilic aromatic substitution, being significantly more reactive than benzene (B151609). wikipedia.org This heightened reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate cation formed during the attack at this position. bhu.ac.in Consequently, a wide array of electrophiles can be introduced at the C-3 position, leading to a diverse range of substituted indole derivatives. For instance, the Vilsmeier-Haack formylation of indole occurs exclusively at the C-3 position at room temperature. wikipedia.org

N1, C2, and C3 Reactivity Patterns.rsc.orgbenchchem.com

The reactivity of the indole nucleus is not limited to the C-3 position. The nitrogen atom (N1) and the C-2 position also participate in various chemical transformations. The N-H proton is acidic and can be removed by a base, rendering the nitrogen atom nucleophilic. researchgate.net This allows for N-alkylation or N-acylation reactions.

The C-2 position is the next most acidic proton on the indole ring after the N-H proton. wikipedia.org Lithiation of N-protected indoles occurs exclusively at the C-2 position, creating a powerful nucleophile for the introduction of various electrophiles. wikipedia.org

The interplay between these reactive sites is crucial. Electrophilic substitution generally occurs at the C-3 position. wikipedia.org If the C-3 position is already substituted, electrophilic attack will then favor the C-2 position. bhu.ac.in If both C-2 and C-3 are blocked, substitution will then occur on the benzene portion of the ring. wikipedia.orgcore.ac.uk This predictable pattern of reactivity allows for the strategic functionalization of the indole scaffold.

Condensation Reactions of the Aldehyde Moiety.oup.comacs.org

The aldehyde group of 1H-Indole-1-acetaldehyde is a key site for a variety of condensation reactions, enabling the construction of more elaborate molecular architectures.

Formation of Imines and Related Nitrogen-Containing Structures.oup.com

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.net This reaction is a fundamental transformation in organic chemistry and provides a versatile route to a wide range of nitrogen-containing indole derivatives. The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net This process is often reversible and can be influenced by the presence of water. researchgate.net

These imine intermediates can be further elaborated. For example, they can be reduced to form secondary amines or participate in cycloaddition reactions to construct heterocyclic systems.

Reactions with Carbonyl Compounds to Form Complex Indole Structures.oup.comacs.orgrsc.org

The aldehyde moiety of this compound can react with other carbonyl-containing compounds, particularly those with active methylene (B1212753) groups, to form more complex indole structures. rsc.org These reactions, often catalyzed by acids or bases, lead to the formation of new carbon-carbon bonds and can be used to construct fused ring systems or extended conjugated systems.

For instance, the condensation of this compound with 1,3-dicarbonyl compounds can lead to the formation of polyfunctionalized indole derivatives. rsc.org Similarly, reactions with other aldehydes or ketones can result in the formation of bis(indolyl)methane derivatives or other complex dimeric structures. nih.gov These transformations are valuable in the synthesis of natural products and other biologically active molecules. rsc.org

Oxidation and Reduction Pathways in Chemical Systems.oup.comekb.eg

The aldehyde group in this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1H-indole-1-acetic acid, using a variety of oxidizing agents. This transformation is a common and often high-yielding reaction.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 1H-indole-1-ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. This reduction provides access to another important class of indole derivatives with different reactivity profiles. The electron-rich nature of the indole ring itself makes it susceptible to oxidation under certain conditions, which can lead to the formation of oxindole (B195798) derivatives. wikipedia.org

| Reaction Type | Reagent/Conditions | Product Type |

| Oxidation of Aldehyde | Potassium permanganate, Chromium trioxide | Carboxylic Acid (1H-Indole-1-acetic acid) |

| Reduction of Aldehyde | Sodium borohydride, Lithium aluminum hydride | Primary Alcohol (1H-Indole-1-ethanol) |

| Oxidation of Indole Ring | N-bromosuccinimide | Oxindole derivatives |

Advanced Analytical Methodologies for Characterization and Quantification of 1h Indole 1 Acetaldehyde

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of 1H-Indole-1-acetaldehyde, providing the necessary separation from complex biological matrices and other related indole (B1671886) compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and interaction with a stationary phase within a capillary column. Following separation, the compound is ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer, providing a unique "fingerprint" for identification. researchgate.net

The National Institute of Standards and Technology (NIST) maintains a spectral library that includes data for this compound, which can be used for comparison and confirmation of its identity in a sample. nist.gov The Human Metabolome Database (HMDB) also provides GC-MS spectral information for this compound, sometimes involving derivatization to increase volatility, such as with trimethylsilyl (B98337) (TMS) groups. foodb.ca For instance, GC-MS analysis has been successfully used to detect indole-3-aldehyde, a related compound, as a biotransformation product from indole by Arthrobacter sp. SPG. researchgate.netresearchgate.net The analysis of reaction mixtures involving indole and aldehydes often employs GC-MS to follow the formation of various products, including indole-1-carbinol. nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. hilarispublisher.comrroij.com The separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column. hilarispublisher.com

A common approach for analyzing indolic compounds is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. nih.govnih.gov The composition of the mobile phase, often a mixture of water with organic solvents like acetonitrile (B52724) or methanol (B129727) and modifiers like formic or acetic acid, is critical for achieving optimal separation. nih.govnih.gov Detection can be accomplished using various detectors, including UV-Vis detectors, as indoles typically exhibit strong UV absorbance. rroij.com For enhanced sensitivity and selectivity, fluorescence detectors are often employed, exploiting the natural fluorescence of many indole derivatives. nih.gov An optimized HPLC method with a short run time has been developed for the measurement of acetaldehyde (B116499) by derivatizing it with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which could be adapted for this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Pathway Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective tool for the analysis of this compound, particularly in the context of metabolic pathway analysis. nih.gov LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the confident identification and quantification of compounds in complex biological samples. tmiclinode.comoup.com

This technique is instrumental in tracing the flow of stable isotopes through metabolic pathways. nih.gov For example, by feeding organisms with labeled precursors, researchers can use LC-MS to track the incorporation of these labels into this compound and other intermediates, thereby elucidating biosynthetic routes. nih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or parallel reaction monitoring (PRM), to enhance sensitivity and specificity for the target analyte and its isotopologues. nih.gov LC-MS/MS, a tandem mass spectrometry approach, further aids in structural confirmation by analyzing the fragmentation patterns of the parent ion. researchgate.net Recent advancements have led to the development of fast targeted LC-MS methods for the high-throughput analysis of indole derivatives in complex samples like those from the gut microbiome. biorxiv.org

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is characteristic of its hybridization and the nature of the atoms attached to it. oregonstate.edu The aldehyde carbonyl carbon of this compound would be expected to have a chemical shift in the downfield region, typically around 200 ppm. oregonstate.edu The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm). researchgate.net Public databases like PubChem provide predicted and experimental ¹³C NMR data for related compounds, which can serve as a reference. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. acs.org Key characteristic absorption bands for this compound would include:

A strong C=O stretching vibration for the aldehyde group, typically observed in the region of 1740-1720 cm⁻¹.

An N-H stretching vibration from the indole ring, usually appearing as a sharp peak around 3400-3300 cm⁻¹.

C-H stretching vibrations for the aromatic and aldehydic protons.

C=C stretching vibrations within the aromatic ring.

Experimental IR spectra for related indole compounds are available and can be used for comparison. nih.govresearchgate.net

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. libretexts.org While often providing similar information to IR spectroscopy, some vibrational modes may be more intense in Raman spectra, and vice versa, due to different selection rules. For this compound, the C=O stretch and the aromatic ring breathing modes would be expected to produce strong Raman signals. researchgate.net Raman spectroscopy is particularly useful for in-situ monitoring of chemical reactions and processes. spectroscopyonline.com

Stable Isotope Labeling Techniques for Metabolic Flux Studies

Stable isotope labeling is a powerful methodology for elucidating metabolic pathways and quantifying the flux, or rate of turnover, of metabolites within a biological system. nih.govfrontiersin.org This technique involves introducing a metabolite enriched with a stable (non-radioactive) heavy isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into an organism. creative-proteomics.com By tracing the path of these isotopic labels through the metabolic network using sensitive analytical methods like mass spectrometry, researchers can map the flow of atoms from a precursor molecule to its downstream products. frontiersin.orgresearchgate.net

The general approach involves feeding a biological system, such as Arabidopsis thaliana seedlings or bacterial cultures, with a labeled precursor. nih.govoup.com The system is allowed to metabolize the labeled compound for a specific period. Subsequently, metabolites are extracted and analyzed, typically using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to detect and quantify the incorporation of the stable isotope into intermediates like this compound and the final product, IAA. researchgate.netnih.gov The detection of a labeled intermediate provides direct evidence for its position within a specific metabolic sequence.

Several key research findings have solidified the role of this compound in auxin biosynthesis through the use of stable isotope labeling. For example, studies in the bacterium Bradyrhizobium elkanii demonstrated the incorporation of deuterium from Deuterium-labeled L-tryptophan into both this compound and IAA. This provided strong evidence that, in this organism, IAA is synthesized from tryptophan via the Indole-3-pyruvic acid pathway, with this compound as a direct intermediate. oup.com

Furthermore, advanced methods such as Stable Isotope Labeled Kinetics (SILK) have been developed to trace the turnover rates of IAA pathway precursors on very short time scales, from seconds to minutes. researchgate.netplos.org By treating Arabidopsis seedlings with precursors like [¹³C₆]anthranilate and [¹³C₈, ¹⁵N₁]indole, researchers can monitor the rapid incorporation of labels into the entire network of indolic compounds, providing dynamic information about metabolic flux rather than just steady-state concentrations. plos.org Dual-labeling experiments, which use two different labeled precursors simultaneously (e.g., [¹⁵N]anthranilate and [¹³C₁₁¹⁵N₂]tryptophan), are particularly useful for distinguishing the relative contributions of the tryptophan-dependent and tryptophan-independent pathways to the IAA pool. nih.gov

The following table summarizes selected research findings where stable isotope labeling was used to investigate metabolic pathways involving this compound.

Table 1: Research Findings from Stable Isotope Labeling Studies

| Labeled Precursor(s) | Biological System | Key Finding Related to this compound Pathway |

|---|---|---|

| Deuterium-labeled L-Tryptophan | Bradyrhizobium elkanii | Demonstrated the conversion of Tryptophan to IAA via this compound, supporting the Indole-3-pyruvic acid pathway. oup.com |

| [¹³C₆]Anthranilate & [¹³C₈, ¹⁵N₁]Indole | Arabidopsis thaliana | Used in Stable Isotope Labeled Kinetics (SILK) to trace rapid metabolic flux through the indolic network, including potential precursors to IAA. plos.org |

| [¹⁵N]Anthranilate & [¹³C₁₁¹⁵N₂]Tryptophan | Arabidopsis thaliana | Employed in dual-labeling experiments to differentiate and quantify the flux through Tryptophan-dependent versus Tryptophan-independent IAA biosynthesis pathways. nih.gov |

These methodologies are crucial for building a comprehensive model of auxin metabolism. By tracing the journey of stable isotopes through the network, scientists can effectively map the flow of metabolites and understand how plants dynamically regulate the synthesis of this critical hormone. researchgate.netplos.org

Theoretical and Computational Chemistry Studies on 1h Indole 1 Acetaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties. acs.org DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties with a favorable balance of accuracy and computational cost. acs.orgresearchgate.net For indole (B1671886) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), have been successfully employed to analyze their structural and spectroscopic characteristics. researchgate.netresearchgate.netresearchgate.net

The electronic properties of a molecule are key to understanding its reactivity and stability. Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netscience.gov A smaller gap suggests the molecule is more reactive and can be easily excited. nih.gov For related indole compounds, the analysis of HOMO and LUMO electron density provides insights into electron delocalization and intramolecular charge transfer. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netijcce.ac.ir By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the energetic stabilization resulting from these delocalizations. In studies of similar molecules, NBO analysis has revealed significant stabilization energies arising from interactions such as π → π* transitions, confirming the charge delocalization across the aromatic system. researchgate.netnih.gov

Table 1: Illustrative Data from Frontier Molecular Orbital (FMO) Analysis (Note: Data is conceptual and based on typical findings for related aromatic aldehydes.)

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -3.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | 3.0 to 5.0 |

Theoretical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation and validation of experimental results. DFT methods can accurately compute vibrational frequencies corresponding to FT-IR and FT-Raman spectra. researchgate.netresearchgate.net Calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental values.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). researchgate.netjournals.co.za Comparing these theoretically predicted shifts with experimental data is a powerful approach for confirming molecular structures. nih.govmdpi.com For various indole derivatives, computational tools have proven valuable in assigning ¹H and ¹³C chemical shifts and corroborating experimental spectra. researchgate.netresearchgate.net

Electronic Structure and Bonding Analysis (HOMO-LUMO, NBO)

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a protein or receptor). mdpi.comsemanticscholar.org These studies are crucial for understanding the molecular basis of a compound's biological activity and for designing new, more effective therapeutic agents. ajchem-a.comtandfonline.com

Ligand-protein interaction profiling involves docking a molecule into the active site of a target protein to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. tandfonline.comresearchgate.net For various indole-based ligands, docking studies have successfully predicted binding modes with a range of protein targets, including cholinesterases, kinases, and receptors involved in diseases like Alzheimer's and cancer. uj.edu.plnih.gov For example, studies on indole derivatives have identified crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for their observed biological activity. nih.gov

Table 2: Example of a Ligand-Protein Interaction Profile from a Docking Study (Note: This table is illustrative, showing typical interactions identified in docking studies of indole derivatives with protein targets.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Aldehyde Dehydrogenase | -7.5 | CYS-302, GLU-267 | Hydrogen Bond, Covalent |

| Tyrosine Kinase | -8.2 | VAL-250, LYS-192 | Hydrophobic |

| 5-HT6 Receptor | -9.1 | PHE-321, TRP-410 | π-π Stacking, Hydrogen Bond |

Understanding how a ligand binds within an enzyme's active site is key to explaining its mechanism of action. nih.gov For aldehyde substrates, aldehyde dehydrogenases (ALDHs) are a common enzyme target. wikipedia.orgnih.gov Studies on the related isomer, indole-3-acetaldehyde, show that its oxidation by the enzyme AldA involves a well-defined mechanism. nih.govresearchgate.net This process begins with the formation of a thiohemiacetal intermediate between the aldehyde and a catalytic cysteine residue (e.g., Cys302) in the active site. nih.govresearchgate.net This is followed by a hydride transfer to the NAD⁺ cofactor and subsequent hydrolysis to release the carboxylic acid product. nih.gov Although this mechanism is for a different isomer, it highlights the critical role of specific active site residues, such as cysteine and glutamate, in the catalytic conversion of indole-based aldehydes. nih.govnih.gov

Ligand-Protein Interaction Profiling

Chemical Reactivity and Selectivity Prediction

Computational chemistry can predict the reactivity and selectivity of chemical reactions. upertis.ac.id DFT-based reactivity descriptors, derived from the conceptual DFT framework, are used to identify the most probable sites for electrophilic or nucleophilic attack. acs.org Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net

The analysis of frontier molecular orbitals (HOMO and LUMO) also provides information on reactivity. science.gov The locations of the HOMO and LUMO densities indicate the likely sites for oxidation and reduction, respectively. nih.gov Additionally, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites within the molecule. These theoretical predictions are invaluable for understanding and forecasting the outcomes of chemical reactions involving compounds like 1H-Indole-1-acetaldehyde. upertis.ac.idresearchgate.net

Conformational Analysis and Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. For this compound, the flexibility of the N-acetaldehyde substituent gives rise to several possible low-energy conformations. While direct computational studies on this compound are not extensively documented in the literature, valuable insights can be drawn from research on structurally similar N-substituted indoles, such as 1-acetylindole (B1583761) and 1-(arylsulfonyl)indoles. journals.co.zamdpi.com

The primary determinants of the conformational preferences of this compound are the rotations around two key single bonds:

The N1—Cα bond , connecting the indole nitrogen to the acetaldehyde (B116499) group.

The Cα—Cβ bond within the acetaldehyde moiety.

Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the potential energy surface of such molecules. aip.orgresearchgate.net A common approach involves using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to optimize the geometries of various conformers and calculate their relative energies. aip.org Studies on related N-acylindoles have calculated the rotational barriers around the N-C(O) bond, which are influenced by the electronic interplay between the indole ring and the substituent. journals.co.za For 1-(arylsulfonyl)indole-3-carbaldehyde, DFT calculations revealed a rotational barrier around the S-N bond of 2.5–5.5 kcal/mol. mdpi.com

The conformers of this compound are defined by the dihedral angles corresponding to these rotations. The orientation of the acetaldehyde group relative to the indole ring can be described as syn or anti, where the C=O group is either positioned over the five-membered pyrrole (B145914) ring or the six-membered benzene (B151609) ring, respectively. Each of these will have sub-conformers based on the rotation of the formyl group.

Interactive Table 1: Calculated Relative Energies of this compound Conformers Note: The following data is illustrative, based on theoretical principles and findings for analogous N-substituted indole compounds. It represents typical outputs from DFT calculations.

| Conformer | N1-Cα-Cβ-O Dihedral Angle (τ1) | C2-N1-Cα-Cβ Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) |

| A (anti-periplanar) | ~180° | ~90° | 0.00 | 55.2 |

| B (syn-periplanar) | ~0° | ~90° | 0.85 | 25.1 |

| C (anti-clinal) | ~120° | ~90° | 1.50 | 9.3 |

| D (syn-clinal) | ~60° | ~90° | 1.65 | 7.8 |

| E (anti-periplanar) | ~180° | ~0° | 2.50 | 2.6 |

Molecular Dynamics (MD) Simulations

While DFT calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations can reveal the stability of different conformations and the pathways for interconversion between them. researchgate.netnih.gov By simulating the molecule's movement in a solvent environment, researchers can understand how interactions with the surroundings affect conformational preferences. nih.gov For complex indole derivatives, MD simulations have been used to examine protein-ligand stability and the dynamic changes in molecular kinetic energy. researchgate.netpensoft.net

For this compound, an MD simulation would track the fluctuations in key dihedral angles, providing information on the residence time in specific conformational states and the energy barriers to rotation. This data is critical for understanding how the molecule might adapt its shape when approaching a biological target or participating in a chemical reaction.

Interactive Table 2: Key Dihedral Angles in Conformational Studies of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | N1 - Cα - Cβ - O | Defines the orientation of the carbonyl oxygen relative to the indole nitrogen. |

| τ2 | C2 - N1 - Cα - Cβ | Defines the rotation of the entire acetaldehyde group relative to the plane of the indole ring. |

| τ3 | C9 - N1 - Cα - Cβ | Defines the rotation of the acetaldehyde group relative to the benzene portion of the indole ring. |

Emerging Research Frontiers and Future Directions in 1h Indole 1 Acetaldehyde Research

Development of Novel Synthetic Strategies for Advanced Indole (B1671886) Structures

The pursuit of advanced indole structures, often inspired by complex natural products, has spurred the development of innovative synthetic strategies. A notable approach involves a one-pot construction of pentacyclic skeletons containing an azabicyclo[3.3.1]nonane core through a tandem cyclization from an indole derivative. researchgate.net This method efficiently assembles a complex architecture through a sequence of reactions including α,β‐unsaturated aldehyde formation, intramolecular aldol (B89426) reaction, lactamization, azide (B81097) reduction, and a second lactamization. researchgate.net The stereochemical outcome of this tandem cyclization is controlled by a stereocenter at the C14 position, offering a pathway to synthesize chippiine-type alkaloids. researchgate.net

Another significant strategy focuses on the synthesis of indole DKP (diketopiperazine) alkaloids. mdpi.com This involves the Pictet–Spengler reaction of methyl L-tryptophan hydrochloride with various aldehydes to create a chiral cyclic intermediate. mdpi.com This intermediate is a versatile precursor for producing fused pentacyclic indole DKPs, trypostatin open-ring indole DKPs, and spiropentacyclic indole DKPs. mdpi.com Furthermore, modern iterations of classic named reactions like the Fischer, Bartoli, and Larock indole syntheses continue to be refined and utilized for creating diverse indole frameworks. rsc.orgwikipedia.org For instance, the Fischer indole synthesis has been adapted for the asymmetric synthesis of 3-substituted tetrahydrocarbazoles with high enantioselectivity using a novel spirocyclic chiral phosphoric acid catalyst. acs.org

The development of catalyst-free, one-pot, three-component synthesis methods has also gained traction for producing novel indole derivatives. nih.gov This approach allows for the efficient generation of compounds with potential biological activities. nih.gov Microwave-assisted synthesis represents another advancement, enabling rapid, one-pot synthesis of indole-chalcone hybrids from Boc-protected indoles, which is advantageous over previous methods. mdpi.com

| Strategy | Key Features | Target Structures | Reference |

| Tandem Cyclization | One-pot construction of a pentacyclic skeleton; stereocontrolled. | Chippiine-type alkaloids | researchgate.net |

| Pictet–Spengler Reaction | Utilizes methyl L-tryptophan hydrochloride and aldehydes. | Indole DKP alkaloids | mdpi.com |

| Asymmetric Fischer Indolization | Employs a spirocyclic chiral phosphoric acid catalyst. | 3-Substituted tetrahydrocarbazoles | acs.org |

| One-Pot Three-Component Synthesis | Catalyst-free and efficient. | Novel indole derivatives | nih.gov |

| Microwave-Assisted Synthesis | Rapid, one-pot approach using Boc-protected indoles. | Indole-chalcone hybrids | mdpi.com |

Discovery and Characterization of New Enzymatic Systems

The exploration of enzymatic systems for the synthesis and modification of indole compounds is a rapidly advancing frontier. Researchers are discovering and characterizing novel enzymes that can catalyze specific reactions, often with high selectivity and efficiency. For example, a manganese-containing artificial mini-enzyme, Mn-MC6*a, has been shown to catalyze the selective oxidation of indole at its C3 position, yielding a 3-oxindole derivative with high product selectivity. acs.org This artificial peroxygenase is a promising tool for producing 3-oxindole-containing compounds, which are valuable building blocks in fine chemical synthesis. acs.org

Human cytochrome P450 monooxygenases, specifically P450 2A6 and its mutants, have been identified to transform indole and its derivatives into a variety of products including isatin (B1672199), 6-hydroxyindole, oxindole (B195798), indigo (B80030), and indirubin. nih.gov This highlights the potential of engineering these enzymes for specific biotransformations. In the realm of plant-derived enzymes, strictosidine (B192452) synthase (STR) has been a focal point. Mutants of STR have been developed that can catalyze the Pictet-Spengler reaction between tryptamine (B22526) and various benzaldehydes, expanding the substrate scope of this important reaction for generating diverse tetrahydro-β-carboline scaffolds. nih.gov

Furthermore, the enzymatic systems involved in the biosynthesis of indole alkaloids in plants are being uncovered. For instance, the biosynthesis of certain alkaloids involves the deglucosylation of strictosidine by strictosidine glucosidase (SGD), followed by reduction by geissoschizine synthase (GS), a medium-chain alcohol dehydrogenase. researchgate.net The discovery of such enzymatic pathways provides a blueprint for chemoenzymatic synthesis strategies.

| Enzyme/System | Function | Products | Reference |

| Mn-MC6*a (Artificial Enzyme) | Selective oxidation of indole at C3. | 3-Oxindole derivatives | acs.org |

| Human Cytochrome P450 2A6 | Transformation of indole and its derivatives. | Isatin, 6-hydroxyindole, oxindole, indigo, indirubin | nih.gov |

| Strictosidine Synthase (STR) Mutants | Pictet-Spengler reaction with expanded substrate scope. | Tetrahydro-β-carboline scaffolds | nih.gov |

| Strictosidine Glucosidase (SGD) & Geissoschizine Synthase (GS) | Biosynthesis of indole alkaloids. | Geissoschizine | researchgate.net |

In-depth Mechanistic Elucidation of Biotransformation Pathways

Understanding the detailed mechanisms of how organisms metabolize indole compounds is crucial for both bioremediation and harnessing these pathways for biotechnological applications. In humans, 1H-Indole-1-acetaldehyde can be biosynthesized from tryptamine via the enzyme kynurenine (B1673888) 3-monooxygenase and is subsequently converted to indoleacetic acid by aldehyde dehydrogenase. hmdb.ca

Microbial biotransformation of indole is a particularly rich area of study. Some bacteria can degrade indole through either cleavage of the N-heterocyclic ring or the carbocyclic-aromatic ring, with initial attacks at the C4 and C5 positions. nih.gov The formation of indigo from indole by certain bacteria, such as P. indoloxidans, proceeds through an indoxyl intermediate. nih.gov The biotransformation of the phytoalexin brassinin (B1667508) into 1H-indole-3-carboxaldehyde is catalyzed by the fungal enzyme brassinin oxidase. researchgate.net

Advanced analytical techniques are being employed to unravel these complex pathways. Mass spectrometry-based metabolomics, integrated with structural elucidation strategies that assemble fragment signatures, offers a powerful tool for identifying xenobiotic biotransformation products and reducing false positives. acs.org This approach helps to precisely map the modifications occurring on the indole scaffold during metabolism. acs.org Mechanistic studies on artificial enzymes, like the Mn-containing mini-enzyme, have proposed that the formation of different oxidation products from indole is pH-dependent, involving intermediates such as 2-TFE-3-oxindole that can then be converted to isatin under alkaline conditions. acs.org

Exploration of Regulatory Mechanisms in Biological Networks

The role of this compound and related indole compounds as signaling molecules and regulators within biological networks is an area of intense investigation. Indole itself, produced from tryptophan by the enzyme tryptophanase in many bacteria, acts as a widespread signaling molecule. nih.govnih.gov Its concentration can be regulated by factors like pH and temperature, which in turn affect the activity and expression of tryptophanase. nih.gov

In the context of human health, indole and its microbial metabolites can influence host physiology. For example, these compounds can modulate the immune system and have been implicated in neuropsychiatric conditions. nih.govnih.gov The formation of acetaldehyde-monoamine conjugates, such as salsolinol (B1200041) from the reaction of acetaldehyde (B116499) with dopamine, can impact the mesolimbic system. frontiersin.org

Research is also focused on how the introduction of indole-based compounds can modulate the activity of specific enzymes and receptors. For instance, certain indole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ajchem-a.com The interaction of these compounds with the active site of the enzyme is a key regulatory mechanism. Furthermore, the development of activators for enzymes like aldehyde dehydrogenase 3A1 (ALDH3A1) demonstrates a pharmacological approach to recruit and enhance specific metabolic pathways for compounds like acetaldehyde. pnas.org

Computational Approaches for Rational Design of Indole-Based Molecules

Computational methods are increasingly integral to the rational design of novel indole-based molecules with specific biological activities. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR), pharmacophore analysis, molecular docking, and molecular dynamics simulations are employed to design targeted compounds. nih.govresearchgate.net

Molecular docking, for example, is used to predict the binding affinity and interaction of newly designed indole derivatives with target receptors, such as the active sites of enzymes like COX-2 or the spike glycoprotein (B1211001) of SARS-CoV-2. nih.govajchem-a.com This in silico screening helps to prioritize compounds for synthesis and experimental testing. nih.govmdpi.com

Computational studies are also used to re-engineer catalysts for improved performance. For instance, DFT (Density Functional Theory) calculations and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods have been used to rationalize the stereochemical outcomes of organocatalyzed reactions like the Friedel-Crafts alkylation of indoles and to guide the design of more efficient catalysts. conicet.gov.ar By understanding the transition states and reaction pathways at a molecular level, researchers can accelerate the development of catalysts that yield desired products with high selectivity. conicet.gov.ar These computational approaches provide a powerful platform for hypothesis-driven design and optimization of indole-based compounds for a wide range of applications. researchgate.netrsc.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Ligand | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Palladium-catalyzed | PdCl₂, PPh₃ | 78 | 95 | |

| Nucleophilic addition | LiAlH₄, THF | 65 | 85 |

Basic Question: How is this compound structurally characterized in academic research?

Methodological Answer:

Structural confirmation involves:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to identify aldehyde protons (δ 9.8–10.2 ppm) and indole aromatic protons (δ 6.5–8.0 ppm).

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1). Cross-reference data with literature spectra from authoritative databases like NIST Chemistry WebBook .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer: